2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride
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Overview
Description
Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Pyrazole is a basic aromatic ring and is known for its diverse pharmacological effects .
Synthesis Analysis
Pyrazole compounds can be synthesized through a variety of methods. One common method is the reaction of hydrazines with α,β-unsaturated carbonyl compounds . Another method involves the reaction of hydrazines with α-haloketones .Molecular Structure Analysis
The molecular structure of pyrazole compounds can be confirmed using various analytical techniques such as elemental microanalysis, Fourier-transform infrared spectroscopy (FTIR), and proton nuclear magnetic resonance (^1H NMR) .Chemical Reactions Analysis
Pyrazole compounds are known to undergo a variety of chemical reactions. They can react with various electrophiles and nucleophiles, and can also participate in cycloaddition reactions .Physical and Chemical Properties Analysis
Pyrazole compounds are generally solid at room temperature. They are slightly soluble in water and more soluble in organic solvents . The boiling point, density, and other physical properties can vary depending on the specific structure of the compound .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-amino-3-methylpyrazol-1-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-4-5(7)2-9(8-4)3-6(10)11;/h2H,3,7H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPXRJSZXXXAOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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